

# Application of Pseudolaric Acid B in Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

Pseudolaric Acid B (PAB) is a diterpenoid isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. Traditionally used in Chinese medicine for its antifungal properties, PAB is emerging as a promising candidate in modern antifungal drug discovery.[1][2] Its potent activity against a range of fungal pathogens, including clinically relevant Candida and Aspergillus species, coupled with a multifaceted mechanism of action, makes it a compelling subject for further investigation.[3][4] These application notes provide a comprehensive overview of PAB's antifungal properties, mechanisms of action, and detailed protocols for its evaluation.

## **Antifungal Activity of Pseudolaric Acid B**

PAB exhibits broad-spectrum antifungal activity against various fungal species. It has shown notable efficacy against both fluconazole-susceptible and -resistant strains of Candida albicans and other non-albicans Candida species.[3][5]

## Table 1: In Vitro Antifungal Susceptibility of Pseudolaric Acid B



| Fungal Species                 | Strain Type                         | MIC Range (μg/mL)         | Reference |
|--------------------------------|-------------------------------------|---------------------------|-----------|
| Candida albicans               | Fluconazole-<br>Susceptible (FLC-S) | 1-8                       | [5]       |
| Candida albicans               | Fluconazole-Resistant<br>(FLC-R)    | 0.5-4                     | [5]       |
| Candida tropicalis             | FLC-S & FLC-R                       | 8-16                      | [3][6]    |
| Colletotrichum gloeosporioides | -                                   | 0.087-1.927 (EC50)        | [7]       |
| Aspergillus fumigatus          | -                                   | Dose-dependent inhibition | [4]       |

## **Synergy with Conventional Antifungals**

A significant attribute of PAB is its synergistic interaction with conventional antifungal drugs, particularly azoles like fluconazole (FLC). This synergy is especially pronounced against azole-resistant fungal strains, suggesting that PAB could be used in combination therapies to overcome drug resistance.[3][5]

Table 2: Synergistic Activity of Pseudolaric Acid B with

**Fluconazole** 

| Fungal<br>Species     | Strain Type | FICI Range  | Interpretation         | Reference |
|-----------------------|-------------|-------------|------------------------|-----------|
| Candida albicans      | FLC-R       | 0.02-0.13   | Synergy                | [5]       |
| Candida albicans      | FLC-S       | 0.25-0.5    | Synergy                | [5]       |
| Candida<br>tropicalis | FLC-R       | 0.070-0.375 | Synergy                | [6]       |
| Candida<br>tropicalis | FLC-S       | 0.070-0.375 | Synergy in 2/9 strains | [6]       |

FICI (Fractional Inhibitory Concentration Index):  $\leq$  0.5 indicates synergy.



### **Mechanism of Action**

The antifungal effect of Pseudolaric Acid B is not attributed to a single mode of action but rather a combination of cellular and molecular disruptions.

## **Cell Membrane and Wall Disruption**

PAB compromises the integrity of the fungal cell membrane.[3] Studies have shown that PAB treatment leads to increased membrane permeability.[7] Furthermore, it inhibits the biosynthesis of ergosterol, a crucial component of the fungal cell membrane, which is a common target for azole antifungals.[7] This disruption of ergosterol synthesis likely contributes to the synergistic effect observed with fluconazole. PAB has also been observed to cause thickening of the cell wall.[7]

## Inhibition of Biofilm Formation and Hyphal Growth

Biofilms are a significant factor in the pathogenicity of fungi like Candida albicans, contributing to drug resistance. PAB has demonstrated potent inhibitory effects on biofilm formation at various stages of development.[8] It also inhibits the yeast-to-hypha transition, a key virulence factor for Candida albicans.[8][9]

Table 3: Anti-biofilm Activity of Pseudolaric Acid B

against Candida albicans

| Biofilm Stage    | PAB Concentration (μg/mL) | Inhibition Rate (%) | Reference |
|------------------|---------------------------|---------------------|-----------|
| Early (2 hours)  | 512                       | 97.1 ± 0.38         | [8]       |
| Medium (8 hours) | 512                       | 90.4 ± 0.32         | [8]       |
| Late (24 hours)  | 512                       | 80.1 ± 0.67         | [8]       |
| Mature           | 256 - 512 (SMIC50)        | 50                  | [8]       |

## **Microtubule Disruption**

PAB is known to be a microtubule-destabilizing agent.[2][10] In fungal cells, microtubules are essential for various processes, including cell division and morphogenesis. The disruption of



microtubule networks can lead to cell cycle arrest at the G2/M phase and ultimately trigger apoptosis.[10]

## **Induction of Apoptosis**

PAB induces programmed cell death, or apoptosis, in fungal cells.[11][12] This is characterized by DNA fragmentation and the activation of caspases. The apoptotic effect is likely a consequence of the cumulative cellular stress caused by membrane damage, microtubule disruption, and mitochondrial dysfunction.

## **Mitochondrial Dysfunction**

There is evidence to suggest that PAB affects mitochondrial function. It has been shown to disrupt the mitochondrial membrane potential and impair ATP production in cancer cells, a mechanism that could be conserved in fungi.[13][14]

## Signaling Pathways Potentially Targeted by Pseudolaric Acid B

While the direct molecular targets of PAB in fungi are still under full investigation, its observed effects on hyphal formation and apoptosis suggest an interaction with key signaling pathways.

## Ras-cAMP-PKA Pathway

The Ras-cAMP-PKA pathway is a central regulator of morphogenesis, including the yeast-to-hypha transition, and virulence in Candida albicans.[15][16][17] Given that PAB inhibits hyphal formation, it is plausible that it directly or indirectly modulates components of this pathway.



Click to download full resolution via product page



Figure 1: Postulated inhibitory effect of PAB on the Ras-cAMP-PKA pathway.

## **Experimental Protocols**

The following are detailed protocols for key experiments to evaluate the antifungal properties of Pseudolaric Acid B.

## Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Synergy (Checkerboard Microdilution Assay)

This protocol determines the MIC of PAB alone and in combination with another antifungal agent (e.g., fluconazole) to assess for synergistic interactions.





Click to download full resolution via product page

Figure 2: Workflow for the checkerboard microdilution assay.



#### Materials:

- Pseudolaric Acid B (PAB)
- Fluconazole (FLC) or other antifungal agent
- 96-well flat-bottom microtiter plates
- RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
- Fungal isolate
- Spectrophotometer (optional)
- Incubator (35°C)

- Prepare Drug Solutions: Prepare stock solutions of PAB and FLC in a suitable solvent (e.g., DMSO). Create a series of 2-fold dilutions of each drug in RPMI 1640 medium.
- Prepare Fungal Inoculum: Culture the fungal isolate on an appropriate agar medium.
  Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to achieve a final concentration of 0.5–2.5 x 10<sup>3</sup> CFU/mL.
- Plate Setup:
  - Add 50 μL of RPMI 1640 to all wells of a 96-well plate.
  - Add 50 μL of the PAB dilutions along the y-axis (e.g., rows A-G).
  - $\circ~$  Add 50  $\mu L$  of the FLC dilutions along the x-axis (e.g., columns 1-10). This creates a matrix of drug combinations.
  - Include wells with each drug alone (row H for PAB, column 11 for FLC) and a drug-free growth control (column 12).



- Inoculation: Add 100 μL of the prepared fungal inoculum to each well.
- Incubation: Incubate the plate at 35°C for 24–48 hours.
- Reading Results: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the drug-free control. This can be determined visually or by reading the optical density at 490 nm.
- FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of PAB in combination / MIC of PAB alone) + (MIC of FLC in combination / MIC of FLC alone)
- Interpretation:
  - FICI ≤ 0.5: Synergy
  - 0.5 < FICI ≤ 4: Indifference</li>
  - FICI > 4: Antagonism[18]

## Protocol 2: Biofilm Inhibition Assay (XTT Reduction Assay)

This protocol quantifies the metabolic activity of fungal biofilms and is used to assess the inhibitory effect of PAB on biofilm formation and maturation.

#### Materials:

- PAB
- 96-well flat-bottom microtiter plates
- Fungal isolate
- RPMI 1640 medium
- XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino)carbonyl]-2H-tetrazolium hydroxide)



- Menadione
- Phosphate-buffered saline (PBS)
- Spectrophotometer

- Biofilm Formation:
  - $\circ~$  Add 100  $\mu L$  of a fungal suspension (1 x 10  $^6$  cells/mL in RPMI 1640) to the wells of a 96-well plate.
  - Incubate at 37°C for a period to allow biofilm formation (e.g., 24 hours for mature biofilms).
- Treatment:
  - For inhibition of biofilm formation, add PAB at various concentrations at the same time as the fungal suspension.
  - For activity against mature biofilms, gently wash the formed biofilms with PBS and add fresh medium containing PAB at various concentrations.
  - Incubate for a further 24 hours.
- XTT Assay:
  - Gently wash the biofilms twice with 200 μL of PBS to remove non-adherent cells.[19]
  - $\circ$  Prepare the XTT/menadione solution immediately before use. A typical working solution is 0.5 g/L XTT in sterile PBS with 1  $\mu$ M menadione.[5]
  - Add 100 μL of the XTT/menadione solution to each well.
  - Incubate the plate in the dark at 37°C for 2 hours.[3]
- Reading Results: Measure the colorimetric change at 490 nm using a microplate reader. The absorbance is proportional to the metabolic activity of the biofilm.



• Data Analysis: Calculate the percentage of biofilm inhibition relative to the untreated control.

## **Protocol 3: Ergosterol Quantification**

This protocol measures the total ergosterol content in fungal cells, providing an indication of PAB's effect on the cell membrane.

#### Materials:

- · Fungal cells treated with PAB
- Methanol
- Chloroform
- Heptane or Cyclohexane
- Potassium hydroxide (KOH)
- HPLC system with a UV detector

- Cell Harvesting: Harvest fungal cells from liquid culture by centrifugation.
- Saponification: Resuspend the cell pellet in a solution of 10% KOH in methanol and incubate at 80°C for 30 minutes.[20]
- Extraction:
  - After cooling, add a mixture of chloroform and water (or another suitable solvent system)
    and vortex vigorously.
  - Centrifuge to separate the phases.
  - Transfer the lower organic layer (containing the non-saponifiable lipids, including ergosterol) to a new tube.



- Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the lipid extract in methanol for HPLC analysis.
- · HPLC Analysis:
  - Inject the sample into an HPLC system equipped with a C18 column.
  - Elute with an appropriate mobile phase (e.g., methanol).
  - Detect ergosterol by its absorbance at 282 nm.[1]
- Quantification: Compare the peak area of the sample to a standard curve generated with purified ergosterol.

## **Protocol 4: Assessment of Apoptosis (TUNEL Assay)**

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.[6]

#### Materials:

- · Fungal cells treated with PAB
- Fixation solution (e.g., 4% paraformaldehyde)
- Permeabilization solution (e.g., Proteinase K or Triton X-100)
- TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, e.g., FITC-dUTP)
- Fluorescence microscope

- Cell Preparation: Harvest and wash fungal cells. Protoplasts may need to be prepared for optimal reagent penetration.
- Fixation: Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.[6]



- Permeabilization: Permeabilize the cells with Proteinase K (20  $\mu$ g/mL) for 10-20 minutes at room temperature.[6]
- TUNEL Staining:
  - Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified, dark chamber.[21]
  - Include a positive control (cells treated with DNase I) and a negative control (omitting the TdT enzyme).[6]
- Visualization: Wash the cells and mount them on a slide. Observe the fluorescence using a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence in the nucleus.

### Conclusion

Pseudolaric Acid B is a promising natural product with significant potential for development as a novel antifungal agent. Its multifaceted mechanism of action, including cell membrane disruption, inhibition of biofilm formation, and induction of apoptosis, makes it an attractive candidate to combat fungal infections, particularly those caused by drug-resistant strains. The synergistic activity of PAB with existing antifungals further highlights its potential in combination therapies. The protocols provided herein offer a framework for the systematic evaluation of PAB and other novel antifungal compounds in a research and drug development setting. Further investigation into its precise molecular targets and its efficacy in in vivo models is warranted to fully realize its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Quantifying fungal growth in 3D: an ergosterol-based method to distinguish growth modes
  - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00811E [pubs.rsc.org]

### Methodological & Application





- 2. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Soluble Tetrazolium-Based Reduction Assay to Evaluate the Effect of Antibodies on Candida tropicalis Biofilms [jove.com]
- 6. clyte.tech [clyte.tech]
- 7. checkerboard microdilution method: Topics by Science.gov [science.gov]
- 8. microbiologyresearch.org [microbiologyresearch.org]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. Antimicrobial Synergy Testing/Checkerboard Assay Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. Pseudolaric Acid B Induces Growth Inhibition and Caspase-Dependent Apoptosis on Head and Neck Cancer Cell lines through Death Receptor 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Editorial: Mitochondrial function and dysfunction in pathogenic fungi PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pseudolaric acid B triggers cell apoptosis by activating AMPK/JNK/DRP1/mitochondrial fission pathway in hepatocellular carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploring and exploiting the connection between mitochondria and the virulence of human pathogenic fungi PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multiple roles and diverse regulation of the Ras/cAMP/protein kinase A pathway in Candida albicans PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Ras/cAMP/PKA signaling pathway and virulence in Candida albicans PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. emerypharma.com [emerypharma.com]
- 19. scispace.com [scispace.com]
- 20. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 21. genscript.com [genscript.com]



 To cite this document: BenchChem. [Application of Pseudolaric Acid B in Antifungal Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15140239#application-of-pseudolaric-acid-b-in-antifungal-drug-discovery]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com